molecular formula C21H19Cl2NO3S2 B12126839 3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B12126839
M. Wt: 468.4 g/mol
InChI Key: NWVPUCSLHGGGQB-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide” is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the chlorobenzyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could lead to sulfoxides or sulfones, while reduction of the carboxamide group could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicine, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties. Research may focus on evaluating the efficacy and safety of this compound in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its aromatic properties and biological activities.

    Thiophene: A simpler sulfur-containing heterocycle with diverse applications in organic synthesis.

    Benzamide: A common structural motif in medicinal chemistry, often used as a scaffold for drug design.

Uniqueness

The uniqueness of “3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide” lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C21H19Cl2NO3S2

Molecular Weight

468.4 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19Cl2NO3S2/c1-13-2-7-17-18(10-13)28-20(19(17)23)21(25)24(16-8-9-29(26,27)12-16)11-14-3-5-15(22)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

NWVPUCSLHGGGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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